molecular formula C16H34O12S2 B1677551 Ms-PEG8-Ms CAS No. 109789-41-5

Ms-PEG8-Ms

Cat. No. B1677551
M. Wt: 482.6 g/mol
InChI Key: HGSUQRYIYRXWTQ-UHFFFAOYSA-N
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Description

Ms-PEG8-Ms is a polyethylene glycol (PEG) compound that is activated as an NHS ester for covalent pegylation of primary amines on proteins . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound is provided as a series of 4, 8, 12, and 24 ethylene glycol units .


Synthesis Analysis

The Thermo Scientific MS(PEG)n series, which includes Ms-PEG8-Ms, consists of N-hydroxysuccinimide (NHS) esters. These react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Molecular Structure Analysis

Ms-PEG8-Ms has a molecular weight of 482.6 g/mol and a molecular formula of C16H34O12S2 . It contains a PEG spacer with 8 ethylene glycol units .


Chemical Reactions Analysis

The NHS ester in Ms-PEG8-Ms is spontaneously reactive with primary amines, providing for efficient PEGylation of proteins, peptides, and other amine-containing molecules or surfaces . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .


Physical And Chemical Properties Analysis

Ms-PEG8-Ms is a PEG-based compound with a defined molecular weight and PEG chain length . It is hydrophilic, water-soluble, and highly flexible . It is also nontoxic and nonimmunogenic .

Scientific Research Applications

Targeted Cancer Therapy

A study introduced a targeting polymer poly(ethylene glycol)-folic acid (PEG-FA) on the surface of polydopamine (PDA)-modified mesoporous silica nanoparticles (MSNs) to develop novel nanoparticles (MSNs@PDA-PEG-FA) employed as a drug delivery system for cervical cancer therapy. These nanoparticles demonstrated pH-sensitive and sustained drug release profiles, enhancing the therapeutic anticancer effect and minimizing potential damage to normal cells due to the acidic microenvironment of the tumor. The MSNs@PDA-PEG-FA achieved significantly high targeting efficiency, indicating their promising potential as carriers for cancer treatments (Cheng et al., 2017).

Gene Transfection

Another application involves a mesoporous silica nanosphere (MSN)-based gene transfection system, where second-generation (G2) polyamidoamines (PAMAMs) were attached to the surface of MSN. This system, G2-PAMAM-capped MSN (G2-MSN), was used to complex with plasmid DNA, demonstrating the mesoporous structure of the MSN material allows for the encapsulation of membrane-impermeable molecules like pharmaceutical drugs and fluorescent dyes, serving as a universal transmembrane carrier for intracellular drug delivery and imaging applications (Radu et al., 2004).

pH-Sensitive Drug Delivery

Mesoporous silica nanoparticles coated with an ultra-pH-sensitive gatekeeper and poly(ethylene glycol) (PEG) were designed for efficient drug/gene delivery targeting tumor therapy. These multifunctional pH-sensitive MSNs exhibited enhanced dispersity, high drug loading capacity, long-circulation time, pH-triggered targeting, and better cellular uptake, making them potential candidates for pH-sensitive drug delivery, such as tumor therapy (Chen et al., 2016).

Future Directions

Ms-PEG8-Ms is currently used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its future directions could include further exploration of its applications in drug delivery .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUQRYIYRXWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ms-PEG8-Ms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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